![molecular formula C25H30N3O3P B14755208 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine CAS No. 1060-41-9](/img/structure/B14755208.png)
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is a complex organic compound that belongs to the class of tertiary phosphines. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, an oxygen atom, and three phenyl groups, two of which are substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . This method allows for the formation of the desired phosphine compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The methoxyphenyl groups can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
- 2,3-bis(4-methoxyphenyl)-1-methyl-1H-indole
- 1,2-Bis[(3-methoxyphenyl)methyl]benzene
Uniqueness
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is unique due to its specific arrangement of methoxyphenyl groups and the presence of a phosphorus atom bonded to both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
1060-41-9 |
|---|---|
Molecular Formula |
C25H30N3O3P |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C25H30N3O3P/c1-30-24-13-9-21(10-14-24)19-27-17-6-18-28(20-22-11-15-25(31-2)16-12-22)32(27,29)26-23-7-4-3-5-8-23/h3-5,7-16H,6,17-20H2,1-2H3,(H,26,29) |
InChI Key |
PEPKQXYBKIQSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



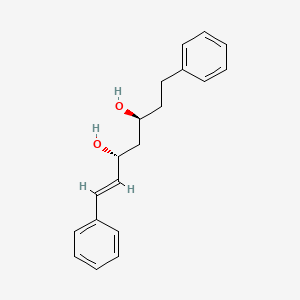

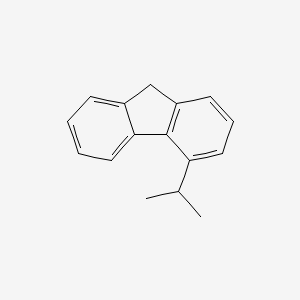
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
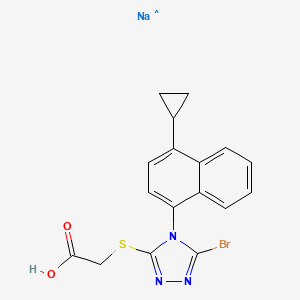
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

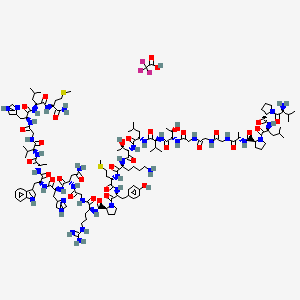
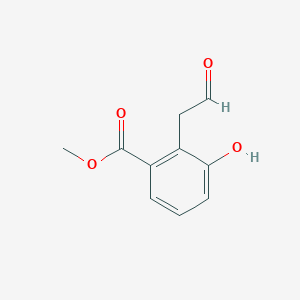
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
